molecular formula C25H23N3O4 B11294403 2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11294403
M. Wt: 429.5 g/mol
InChI Key: YJTRJRDSTXCWNG-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
  • 3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the oxadiazole ring, in particular, adds to its chemical versatility and potential biological activity.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-16-4-11-22(14-17(16)2)31-15-23(29)26-20-9-5-19(6-10-20)25-27-24(28-32-25)18-7-12-21(30-3)13-8-18/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

YJTRJRDSTXCWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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